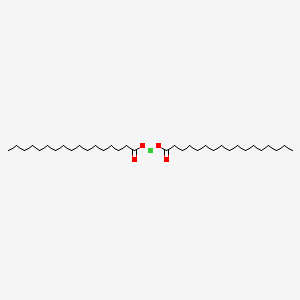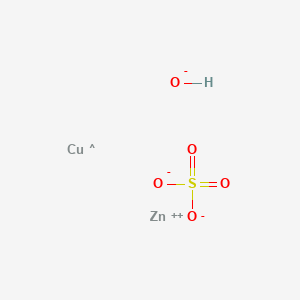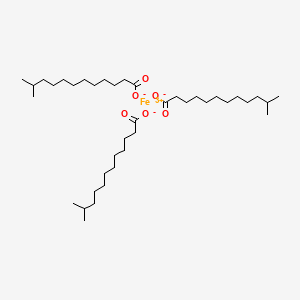![molecular formula C9H15NO B12641099 N-[(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl]acetamide CAS No. 920959-00-8](/img/structure/B12641099.png)
N-[(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl]acetamide: is a chemical compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its rigidity and stability. The presence of the acetamide group adds to its versatility in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl]acetamide typically involves the reaction of bicyclo[2.2.1]heptan-2-amine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the by-products and facilitate the formation of the acetamide bond.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-[(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl]acetamide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, converting the acetamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Various nucleophiles, often in the presence of a catalyst or under elevated temperatures.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Compounds with new functional groups replacing the acetamide.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-[(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl]acetamide is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its stable structure and reactivity.
Industry: In the industrial sector, it can be used in the production of polymers, resins, and other materials that require stable and rigid structures.
Wirkmechanismus
The mechanism of action of N-[(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure provides a rigid framework that can fit into active sites of enzymes, potentially inhibiting or modifying their activity. The acetamide group can form hydrogen bonds and other interactions, stabilizing the compound within the target site.
Vergleich Mit ähnlichen Verbindungen
Bicyclo[2.2.1]heptan-2-amine: Shares the bicyclic structure but lacks the acetamide group.
N-methylbicyclo[2.2.1]heptan-2-amine: Similar structure with a methyl group instead of the acetamide.
Uniqueness: N-[(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl]acetamide is unique due to the presence of the acetamide group, which enhances its reactivity and potential applications in various fields. The combination of the rigid bicyclic structure and the versatile acetamide group makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
920959-00-8 |
|---|---|
Molekularformel |
C9H15NO |
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
N-[(1R,2R,4S)-2-bicyclo[2.2.1]heptanyl]acetamide |
InChI |
InChI=1S/C9H15NO/c1-6(11)10-9-5-7-2-3-8(9)4-7/h7-9H,2-5H2,1H3,(H,10,11)/t7-,8+,9+/m0/s1 |
InChI-Schlüssel |
QURAXMRQNAFYID-DJLDLDEBSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1C[C@H]2CC[C@@H]1C2 |
Kanonische SMILES |
CC(=O)NC1CC2CCC1C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-[3-ethyl-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-4-oxo-1,3-thiazolidin-5-ylidene]-3-methyl-1,3-benzothiazol-6-yl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide;chloride](/img/structure/B12641039.png)
![2,6-Dimethyl-4-[[(4-methylbenzoyl)methyl]thio]pyrylium bromide](/img/structure/B12641047.png)

![N-Cyclohexyl-4-[(propan-2-yl)oxy]cyclohexan-1-amine](/img/structure/B12641053.png)

![Benzene, [2-(cyclopentyloxy)ethyl]-](/img/structure/B12641067.png)

![N-[3-(1,3-Benzothiazol-2-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12641085.png)
![3-(Cyanomethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B12641086.png)
![4-[2-(Diphenylphosphanyl)anilino]pent-3-en-2-one](/img/structure/B12641094.png)

![Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]-](/img/structure/B12641098.png)
